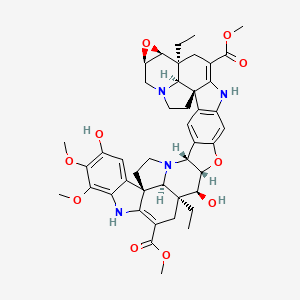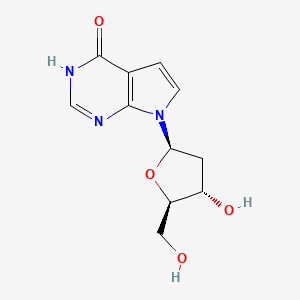
Tetra-N-acetyl Seco-kanamycin A Dialdehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetra-N-acetyl Seco-kanamycin A Dialdehyde is a chemical compound that serves as an intermediate in the synthesis of various derivatives, including Deoxystreptamine-kanosaminide, an impurity of Tobramycin. This compound is part of the aminoglycoside family, which is known for its antibiotic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetra-N-acetyl Seco-kanamycin A Dialdehyde typically involves the acetylation of Seco-kanamycin A. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve multi-step synthesis processes that are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Tetra-N-acetyl Seco-kanamycin A Dialdehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dialdehyde group into carboxylic acids.
Reduction: This reaction can reduce the dialdehyde group to alcohols.
Substitution: This reaction can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Tetra-N-acetyl Seco-kanamycin A Dialdehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions.
Medicine: Investigated for its role in the development of antibiotic derivatives.
Industry: Utilized in the production of various chemical products.
Mécanisme D'action
The mechanism of action of Tetra-N-acetyl Seco-kanamycin A Dialdehyde involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amikacin: A widely used semisynthetic aminoglycoside that is refractory to most aminoglycoside modifying enzymes.
Tobramycin: Another aminoglycoside antibiotic that shares structural similarities with Tetra-N-acetyl Seco-kanamycin A Dialdehyde.
Uniqueness
This compound is unique due to its specific acetylation pattern and its role as an intermediate in the synthesis of various derivatives. This makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C25H40N4O14 |
|---|---|
Poids moléculaire |
620.6 g/mol |
Nom IUPAC |
N-[2-[1-[(1R,2R,3S,4R,6S)-4,6-diacetamido-3-[(2S,3R,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-oxoethoxy]-3-oxopropyl]acetamide |
InChI |
InChI=1S/C25H40N4O14/c1-10(33)26-6-14(7-30)40-18(9-32)42-23-15(27-11(2)34)5-16(28-12(3)35)24(22(23)39)43-25-21(38)19(29-13(4)36)20(37)17(8-31)41-25/h7,9,14-25,31,37-39H,5-6,8H2,1-4H3,(H,26,33)(H,27,34)(H,28,35)(H,29,36)/t14?,15-,16+,17+,18?,19-,20+,21+,22-,23+,24-,25+/m0/s1 |
Clé InChI |
XQJGQJVBHCEYKP-FZWQIPMUSA-N |
SMILES isomérique |
CC(=O)NCC(C=O)OC(C=O)O[C@@H]1[C@H](C[C@H]([C@@H]([C@H]1O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)NC(=O)C)O)NC(=O)C)NC(=O)C |
SMILES canonique |
CC(=O)NCC(C=O)OC(C=O)OC1C(CC(C(C1O)OC2C(C(C(C(O2)CO)O)NC(=O)C)O)NC(=O)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS](/img/structure/B13846048.png)
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)

![N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13846066.png)

![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)




